molecular formula C19H18FN7O2 B292307 ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate

Cat. No. B292307
M. Wt: 395.4 g/mol
InChI Key: OKNJTFQGVXJHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate, also known as Compound A, is a novel small molecule drug candidate that has shown promising results in preclinical studies. This compound has been synthesized using a unique method and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A is not fully understood, but it is believed to act on multiple pathways in the cell. It has been shown to inhibit the activity of several enzymes and proteins involved in inflammation and cancer progression. It also appears to modulate the immune response and enhance the activity of natural killer cells.
Biochemical and Physiological Effects:
ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to enhance the activity of natural killer cells, which are important in the immune response to cancer and viral infections.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A in lab experiments is its potency and specificity. It has been shown to have a high degree of selectivity for its target enzymes and proteins, which reduces the potential for off-target effects. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A. One area of interest is its potential as a treatment for viral infections, particularly influenza and hepatitis C. Another area of interest is its potential as a cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to determine the safety and efficacy of ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A in humans, and to develop a formulation that is suitable for clinical use.

Synthesis Methods

The synthesis of ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A involves a multi-step process that starts with the reaction of 2,6-dimethylphenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate. This intermediate is then reacted with 2-fluoro-3,4-dimethylaniline to form the pyrazolopyridazine core. The final step involves the addition of an amino group and a carboxylate group to the pyrazole ring to produce ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A.

Scientific Research Applications

Ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A has been shown to have potential applications in a variety of scientific research areas. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In preclinical studies, ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A has demonstrated the ability to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antiviral activity against several viruses, including influenza and hepatitis C.

properties

Molecular Formula

C19H18FN7O2

Molecular Weight

395.4 g/mol

IUPAC Name

ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethylpyrazolo[3,4-d]pyridazin-7-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C19H18FN7O2/c1-4-29-19(28)12-9-22-27(17(12)21)18-16-15(10(2)23-24-18)11(3)26(25-16)14-8-6-5-7-13(14)20/h5-9H,4,21H2,1-3H3

InChI Key

OKNJTFQGVXJHLX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=NN=C(C3=C(N(N=C32)C4=CC=CC=C4F)C)C)N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NN=C(C3=C(N(N=C32)C4=CC=CC=C4F)C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.